![molecular formula C12H16N4 B4987810 N,N-dimethyl-N'-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)imidoformamide](/img/structure/B4987810.png)
N,N-dimethyl-N'-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)imidoformamide
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Overview
Description
N,N-dimethyl-N'-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)imidoformamide, commonly known as DPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPI is a synthetic compound that belongs to the class of imidoformamides and has been studied extensively for its pharmacological properties.
Mechanism of Action
The mechanism of action of DPI involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA synthesis. Inhibition of DHODH by DPI leads to a decrease in the production of pyrimidine nucleotides, which results in the inhibition of cell proliferation.
Biochemical and Physiological Effects:
DPI has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. DPI has also been shown to inhibit the activation of T cells, which play a key role in the immune response. In addition, DPI has been shown to induce apoptosis in cancer cells, which leads to the inhibition of cell proliferation.
Advantages and Limitations for Lab Experiments
DPI has several advantages and limitations for use in lab experiments. One of the main advantages of DPI is its specificity for DHODH, which makes it an ideal tool for studying the role of DHODH in various biological processes. However, DPI has a relatively short half-life, which can limit its use in long-term experiments. In addition, DPI has a low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of DPI. One area of research is the development of more potent and selective inhibitors of DHODH, which could lead to the development of more effective therapies for autoimmune diseases and cancer. Another area of research is the study of the role of DHODH in other biological processes, such as mitochondrial function and cell metabolism. Finally, the development of new methods for the synthesis of DPI could lead to the production of more stable and soluble forms of the compound, which could make it more useful for lab experiments.
Synthesis Methods
The synthesis of DPI involves the reaction of N,N-dimethylformamide dimethyl acetal with 1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxaldehyde in the presence of a base. The resulting product is then treated with an isocyanate to obtain DPI. The synthesis of DPI is a multi-step process that requires careful optimization of reaction conditions to obtain a high yield of the final product.
Scientific Research Applications
DPI has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. DPI has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
N,N-dimethyl-N'-(2-phenyl-3,4-dihydropyrazol-5-yl)methanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-15(2)10-13-12-8-9-16(14-12)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSPVDPJHQLWIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-N'-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)imidoformamide |
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